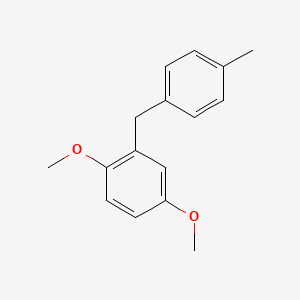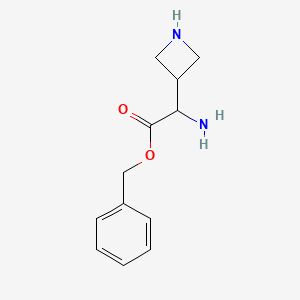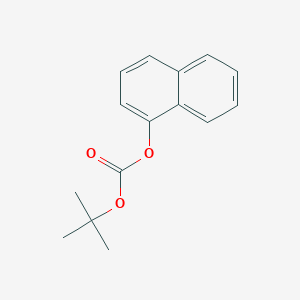
4-Ethylfuran-2-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylfuran-2-boronic acid pinacol ester is an organoboron compound that has gained attention in organic synthesis due to its stability and versatility. This compound is particularly valuable in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Vorbereitungsmethoden
The synthesis of 4-Ethylfuran-2-boronic acid pinacol ester typically involves the reaction of 4-ethylfuran with a boronic acid derivative in the presence of a catalyst. One common method is the reaction of 4-ethylfuran with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures .
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
4-Ethylfuran-2-boronic acid pinacol ester undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the boronic ester to the corresponding alkane or alcohol.
Substitution: The boronic ester group can be substituted with other functional groups through reactions such as halogenation or amination.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-Ethylfuran-2-boronic acid pinacol ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 4-Ethylfuran-2-boronic acid pinacol ester exerts its effects involves the formation of a boron-carbon bond, which can then participate in various chemical reactions. In Suzuki–Miyaura coupling reactions, the boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .
Vergleich Mit ähnlichen Verbindungen
4-Ethylfuran-2-boronic acid pinacol ester is similar to other boronic esters, such as phenylboronic acid pinacol ester and 4-carboxy-2-fluorophenylboronic acid pinacol ester . it is unique in its ability to participate in specific reactions due to the presence of the furan ring and the ethyl group . This makes it particularly valuable in the synthesis of certain organic molecules .
Similar compounds include:
- Phenylboronic acid pinacol ester
- 4-Carboxy-2-fluorophenylboronic acid pinacol ester
- 4-Cyanophenylboronic acid pinacol ester
Eigenschaften
CAS-Nummer |
2096331-48-3 |
|---|---|
Molekularformel |
C12H19BO3 |
Molekulargewicht |
222.09 g/mol |
IUPAC-Name |
2-(4-ethylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H19BO3/c1-6-9-7-10(14-8-9)13-15-11(2,3)12(4,5)16-13/h7-8H,6H2,1-5H3 |
InChI-Schlüssel |
AVERZVGFPWKKED-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-Bromo-4,6-dimethylpyrimidin-2-yl)iminomethyl]-3-hydroxyinden-1-one](/img/structure/B14119417.png)

![[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B14119422.png)
![N-ethyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B14119423.png)


![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B14119437.png)







